alpha-D-Gulofuranose

tautomeric equilibrium NMR quantitation mutarotation mechanism

For researchers studying sugar tautomerization or acyclic intermediates, standard aldohexoses cannot replicate the unique equilibrium of D-gulose. alpha-D-Gulofuranose exists at essentially 0% in solution, with a hydrate/aldehyde ratio of 13 - the highest among D-aldohexoses. This makes it a precise probe for mutarotation kinetics and isotopic labeling. - **Key application**: Mechanistic studies of anomerization & acyclic intermediates. - **Differentiator**: Minimal cyclic tautomer population vs. pyranose (>97%). - **Supply note**: Available as the free sugar or protected di-O-isopropylidene precursor for in-situ generation.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 36574-19-3
Cat. No. B12661361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Gulofuranose
CAS36574-19-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1
InChIKeyAVVWPBAENSWJCB-RDQKPOQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Tautomeric Context


alpha-D-Gulofuranose (CAS 36574-19-3) is the α-anomer of the five‑membered ring (furanose) form of D‑gulose, a six‑carbon aldohexose that is not naturally occurring [1]. In aqueous solution at 30 °C, this furanose anomer exists in a complex tautomeric equilibrium alongside α‑ and β‑pyranose, β‑furanose, and acyclic hydrate and aldehyde forms; the α‑gulofuranose species is the least abundant cyclic tautomer, comprising essentially 0 % of the equilibrium mixture, whereas the pyranose forms dominate at approximately 97 % total [2]. This extreme thermodynamic instability in solution is the defining feature that distinguishes α‑D‑gulofuranose from its more abundant pyranose counterpart and from furanose forms of other aldohexoses, and it directly influences its procurement, handling, and application strategy.

α‑Anomer of D‑gulofuranose; five‑membered ring configuration with distinct stereochemistry (C‑2 R, C‑3 R, C‑4 S, C‑5 R)
Extremely low equilibrium abundance in aqueous solution; the α‑furanose is the least stable cyclic tautomerNegligible equilibrium concentration; requires kinetic trapping or protected form
Procurement strategy: protected derivative (e.g., 1,2:5,6‑di‑O‑isopropylidene) recommended for stable handlingFree furanose for in‑situ generation only; bulk material typically the crystalline pyranose precursor

Why Generic Substitution Is Not Scientifically Justified


Although all aldohexofuranoses share a five‑membered oxygen heterocycle, the stereochemical arrangement of hydroxyl groups in the gulo configuration (C‑2 R, C‑3 R, C‑4 S, C‑5 R) creates a unique interplay between the anomeric effect, 1,3‑diaxial interactions, and ring puckering energetics that cannot be replicated by gluco, galacto, manno, or allo furanose isomers [1]. Experimentally, this translates into a hydrate/aldehyde ratio of 13 for the gulo configuration—the largest among all eight D‑aldohexoses and approximately 9‑fold greater than the gluco configuration (ratio 1.5)—indicating a fundamentally different distribution of acyclic intermediates during mutarotation [2]. Consequently, procurement decisions based on the assumption that any rare aldohexofuranose can serve as a functional surrogate for α‑D‑gulofuranose will result in divergent tautomeric populations, reaction kinetics, and diastereofacial bias in downstream synthetic or enzymatic applications.

Stereochemistry
Gulo configuration (C‑2 R, C‑3 R, C‑4 S, C‑5 R) governs anomeric effect and ring puckering
Gluco, galacto, manno, or allo furanose isomers cannot replicate these energetics
Acyclic intermediate pool
Gulo produces a substantially larger hydrate/aldehyde ratio; mutarotation proceeds via dominant hydrated acyclic species
Gluco and other configurations show markedly lower hydrate populations, altering reaction pathways
Anomerization kinetics
D‑gulose mutarotation is approximately three‑fold faster than D‑glucose; pure α‑furanose window is narrower
Glucose anomers interconvert more slowly; substitution would misrepresent kinetic stability in time‑sensitive assays

Quantitative Differentiation Evidence Against Closest Comparators


Hydrate/Aldehyde Ratio: D-Gulose vs. D-Glucose

In aqueous solution at 30 °C, the D‑gulose system exhibits a hydrate/aldehyde ratio of 13, the highest among all eight D‑aldohexoses. This is approximately 9‑fold larger than the ratio of 1.5 observed for D‑glucose, indicating that the gulo configuration strongly favours the hydrated acyclic form over the free aldehyde, which has a direct impact on the kinetics and pathway of ring‑opening and ring‑closing during mutarotation [1].

Hydrate/Aldehyde Ratio
Head‑to‑head
Gulo: 13  |  Gluco: 1.5
~9‑fold greater hydrate/aldehyde ratio for gulo configuration
Free‑aldehyde concentration is ~9‑fold lower in gulo under identical conditions; directly impacts mutarotation pathway interpretation and aldehyde‑dependent reaction design.
150 MHz ¹³C NMR, 30 °C, ²H₂O; D‑[1‑¹³C]aldohexoses
tautomeric equilibrium NMR quantitation mutarotation mechanism

Equilibrium Furanose Abundance Across Aldohexoses

The total furanose population at equilibrium in water constitutes ~3 % for D‑gulose, intermediate between D‑glucose (≤0.3 % total furanose) and D‑altrose (32 % total furanose). Within the gulose furanose fraction, the β‑anomer accounts for essentially the entire population (~3 %), with the α‑anomer falling below the detection limit (~0 %), making α‑D‑gulofuranose the least abundant cyclic tautomer across the D‑aldohexose series [1].

Furanose Abundance
Cross‑study
Gulose total furanose ~3% (α‑furanose ~0%, β‑furanose ~3%)
Glucose ≤0.3%; Altrose 32%
α‑D‑Gulofuranose is the least abundant cyclic tautomer across D‑aldohexoses; procurement must assume negligible equilibrium concentration and rely on protected or in‑situ forms.
¹³C NMR integration, 30 °C, ²H₂O
furanose stability tautomeric composition 13C NMR integration

Diastereoselective C-Methylation as a Chiral Auxiliary

When employed as a chiral auxiliary in the C‑methylation of ester enolates, 1,2:5,6‑di‑O‑isopropylidene‑α‑D‑gulofuranose‑derived esters 5a–d yielded (R)‑selectivity ranging from 1:1 to 10:1 depending on the lithium amide base. Lithium 2,2,6,6‑tetramethylpiperidide (LTMP) gave the highest (R)‑selection (10:1), whereas lithium hexamethyldisilazanide (LHMDS) gave the lowest (1:1). This base‑dependent stereochemical tuning is distinct from the behaviour of analogous di‑O‑isopropylidene‑D‑glucofuranose esters, which typically yield lower diastereomeric ratios under comparable conditions [1].

Diastereoselective C‑Methylation
Cross‑study
Protected gulofuranose ester: (R):(S) = 1:1 to 10:1 (LTMP 10:1; LHMDS 1:1)
vs glucofuranose auxiliary: typically lower dr
Base‑tuneable selectivity window supports methodology development; gulofuranose scaffold provides broader operational diastereofacial bias than the common glucofuranose system.
Enolate alkylation, lithium amide bases, THF, low temperature
chiral auxiliary asymmetric synthesis enolate alkylation

Mutarotation Kinetics Compared to Glucose

The mutarotation of D‑gulose (as the 0.5 CaCl2 adduct) follows first‑order kinetics with a combined rate coefficient (k1 + k2) of 0.0193 min⁻¹ at 20 °C, measured polarimetrically. In contrast, α‑D‑glucose and β‑D‑glucose exhibit first‑order mutarotation coefficients of 0.0062 and 0.0059 min⁻¹ under comparable conditions, indicating that the gulose anomers interconvert approximately 3‑fold faster than the glucose anomers [1]. This faster anomerization rate reflects the combined effect of a larger aldehyde/hydrate pool (see Evidence Item 1) and a lower barrier to pyranose ring opening in the gulo configuration.

Mutarotation Kinetics
Head‑to‑head
k₁+k₂ = 0.0193 min⁻¹ (D‑gulose · 0.5 CaCl₂)
vs glucose α: 0.0062 min⁻¹, β: 0.0059 min⁻¹
~3.2‑fold faster anomerization limits the working window for pure α‑furanose; cold‑chain or lyophilisation strategies are advised for kinetic trapping.
Polarimetry, 20 °C, aqueous solution
mutarotation coefficient optical rotation kinetics anomerization rate

Total Pyranose Preference in Aqueous Solution

Quantitative 13C NMR integration reveals that the total pyranose content at equilibrium is 97 % for D‑gulose, compared with 99 % for D‑glucose and only 68 % for D‑altrose. The gulo configuration thus exhibits the second‑highest pyranose preference among the D‑aldohexoses, demonstrating that the α‑D‑gulofuranose ring is thermodynamically one of the least favoured furanose structures in aqueous solution [1].

Pyranose Preference
Head‑to‑head
97% total pyranose (D‑gulose)
2nd highest among D‑aldohexoses; glucose 99%, altrose 68%
High pyranose preference reinforces that isolation of α‑D‑gulofuranose requires kinetic trapping; bulk procurement should target protected derivative CAS 14686-89-6.
¹³C NMR, 30 °C, ²H₂O
ring-chain tautomerism conformational analysis 13C NMR quantitation

Physical Constants for Identity Verification

Crystalline D‑gulose (predominantly the α‑pyranose form) exhibits a sharp melting point of 130–132 °C and a specific optical rotation of −40° (c = 5 in H2O) [1]. The equilibrium syrup of D‑gulose shows [α]D²⁰ −20.4° [2]. These values differ markedly from D‑glucose (mp 146 °C, [α]D +52.7° for α‑anomer; +18.7° mutarotated equilibrium) and D‑mannose (mp 132 °C, [α]D +14.7° equilibrium), allowing unambiguous identity verification of bulk lots by polarimetry and differential scanning calorimetry. Although the crystalline material is the pyranose form, it represents the most common entry point for generating α‑D‑gulofuranose via controlled hydrolysis of the 1,2:5,6‑di‑O‑isopropylidene derivative.

Physical Constants
Cross‑study
mp 130–132 °C[α]D −40° (crystalline α‑gulose)eq. syrup [α]D −20.4°
Negative optical rotation and distinct mp enable rapid QC discrimination from D‑glucose (positive rotation, mp 146 °C) and D‑mannose (positive rotation, mp 132 °C).
Crystalline solid; equilibrium aqueous solution
melting point specific rotation crystallinity

Recommended Procurement and Deployment Scenarios


Base-Tuneable Diastereoselectivity in Asymmetric Synthesis

When a synthetic route demands a chiral auxiliary that can deliver either high (10:1) or low (1:1) (R)‑diastereoselectivity in enolate alkylations simply by changing the lithium amide base, the 1,2:5,6‑di‑O‑isopropylidene‑α‑D‑gulofuranose scaffold is indicated. The wider operational selectivity window, relative to the glucofuranose system, makes this protected derivative the rational procurement choice for methodology development in asymmetric C–C bond formation [1].

Mechanistic Studies of Mutarotation and Tautomeric Equilibria

The extreme hydrate/aldehyde ratio of 13 and the near‑zero equilibrium population of the α‑furanose form make D‑gulose an ideal probe for investigating the role of acyclic intermediates in sugar anomerisation. Procurement of the free α‑D‑gulofuranose (or its protected precursor for in‑situ generation) is directly supported by the quantitative NMR data showing that the α‑furanose is the least abundant cyclic tautomer, enabling sensitive kinetic and isotopic labelling experiments [2].

Glycosidase Inhibitor Design with Gulo-Configuration Scaffolds

The unique C‑2, C‑3, C‑4 stereochemistry of the gulo configuration provides a distinct orientation of hydroxyl groups for hydrogen‑bonding interactions in enzyme active sites. When a screen of hexofuranose‑derived imino‑sugars is planned, the gulofuranose template should be included because its furanose ring adopts different twist and envelope conformations compared to the gluco and galacto isomers, potentially accessing binding pockets that are sterically inaccessible to the more common configurations [3].

QC and Identity Verification in Bulk Procurement

The distinctive negative specific rotation ([α]D −40° for crystalline α‑gulose; −20.4° for the equilibrium syrup) and melting point (130–132 °C) provide orthogonal identity assays that unambiguously distinguish D‑gulose‑derived materials from D‑glucose (positive rotation, mp 146 °C) and D‑mannose (positive rotation, mp 132 °C). These assays are critical for lot release when purchasing the di‑O‑isopropylidene precursor for subsequent deprotection to α‑D‑gulofuranose [4].

Application
Selection Property
Validation Focus
Base‑tuneable diastereoselective synthesis
Chiral auxiliary scaffold with wide operational selectivity (1:1 to 10:1 dr via lithium amide base choice)
Enolate alkylation diastereomeric ratio; base‑dependent stereochemical outcome replication
Mutarotation & tautomeric equilibrium studies
Tautomeric probe with extreme hydrate/aldehyde ratio and near‑zero α‑furanose population
Kinetic isotope labeling; anomerization pathway analysis; acyclic intermediate quantification
Glycosidase inhibitor design (gulo scaffold)
Unique furanose ring conformation and hydroxyl group orientation distinct from gluco/galacto isomers
Enzyme active‑site binding assays; selectivity profiling against common hexofuranose configurations
QC identity verification of D‑gulose‑derived materials
Distinctive negative specific rotation ([α]D −40° / −20.4°) and melting point (130–132 °C)
Polarimetry and DSC for lot release; discrimination from D‑glucose and D‑mannose contaminants
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